molecular formula C11H18ClN5 B258504 4-chloro-N-ethyl-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine

4-chloro-N-ethyl-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine

Cat. No. B258504
M. Wt: 255.75 g/mol
InChI Key: ZQBKPMSWDGEROM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-ethyl-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Etizolam, which is a benzodiazepine analog that has been used as a research chemical.

Mechanism of Action

The mechanism of action of 4-chloro-N-ethyl-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine is similar to that of benzodiazepines. It acts on the gamma-aminobutyric acid (GABA) receptors in the brain, which leads to an increase in the activity of GABA, a neurotransmitter that has an inhibitory effect on the central nervous system. This results in a calming effect on the brain and the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-ethyl-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine are similar to those of benzodiazepines. It has been shown to have anxiolytic, sedative, hypnotic, and muscle relaxant effects. It has also been shown to have anticonvulsant and amnesic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-chloro-N-ethyl-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine in lab experiments is its high potency and selectivity for GABA receptors. This makes it a useful tool for studying the mechanisms of action of benzodiazepines and their analogs. However, one of the limitations of using this compound is its potential for abuse and dependence, which makes it difficult to use in human studies.

Future Directions

There are several future directions for research on 4-chloro-N-ethyl-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine. One area of research is the development of new benzodiazepine analogs that have improved therapeutic properties and fewer side effects. Another area of research is the study of the long-term effects of benzodiazepine use on the brain and the body. Additionally, there is a need for more research on the potential use of benzodiazepine analogs in the treatment of mental disorders such as anxiety and depression.

Synthesis Methods

The synthesis of 4-chloro-N-ethyl-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reduction of benzophenone with lithium aluminum hydride, followed by the reaction with ethyl chloroformate, and then the reaction with 4-methylpiperidine. The final product is obtained by reacting the intermediate compound with 4-chloro-2-aminotriazine.

Scientific Research Applications

4-chloro-N-ethyl-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine has been extensively studied for its potential applications in various fields of scientific research. Its primary application is in the field of neuroscience, where it has been used to study the mechanisms of action of benzodiazepines and their analogs. It has also been used in the study of anxiety, depression, and other mental disorders.

properties

Product Name

4-chloro-N-ethyl-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

4-chloro-N-ethyl-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C11H18ClN5/c1-3-13-10-14-9(12)15-11(16-10)17-6-4-8(2)5-7-17/h8H,3-7H2,1-2H3,(H,13,14,15,16)

InChI Key

ZQBKPMSWDGEROM-UHFFFAOYSA-N

SMILES

CCNC1=NC(=NC(=N1)N2CCC(CC2)C)Cl

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)N2CCC(CC2)C

Origin of Product

United States

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